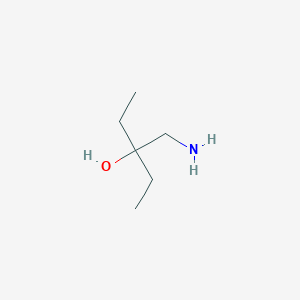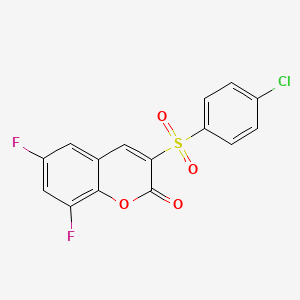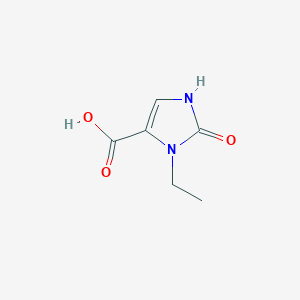
3-(Aminomethyl)pentan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)pentan-3-ol is a chemical compound with the CAS Number: 57728-32-2. It has a molecular weight of 117.19 and its IUPAC name is 3-(aminomethyl)-3-pentanol .
Molecular Structure Analysis
The InChI code for 3-(Aminomethyl)pentan-3-ol is 1S/C6H15NO/c1-3-6(8,4-2)5-7/h8H,3-5,7H2,1-2H3 . This indicates that the molecule consists of 6 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom.Aplicaciones Científicas De Investigación
Synthesis and Properties
Researchers have synthesized new derivatives by condensing chemicals similar to 3-(Aminomethyl)pentan-3-ol with formaldehyde and secondary amines. These compounds have been tested for their antimicrobial properties and as additives to lubricating oils, indicating their potential utility in industrial applications and antimicrobial products (Dzhafarov et al., 2010).
Analytical Methods
Research into the analysis of pentanol isomers, closely related to 3-(Aminomethyl)pentan-3-ol, has led to the development of sensitive methods for determining these compounds in the workplace environment, highlighting the importance of monitoring occupational exposure to such chemicals for health and safety (Zielinski et al., 2019).
Biofuel Production
Metabolic engineering has been applied to produce pentanol isomers, which include structures similar to 3-(Aminomethyl)pentan-3-ol, in engineered microorganisms. These compounds are considered for their potential as biofuels, demonstrating the role of synthetic biology in developing sustainable energy sources (Cann & Liao, 2009).
Chemical Structure Analysis
Studies have also focused on the structural analysis of compounds related to 3-(Aminomethyl)pentan-3-ol, employing techniques such as IR, NMR spectroscopy, and mass spectrometry to understand their chemical properties better. Such research supports the development of novel materials and chemicals with potential applications across various industries (Majerz & Natkaniec, 2006).
Anticancer Research
In the field of medicinal chemistry, derivatives of 3-(Aminomethyl)pentan-3-ol have been explored for their potential as anticancer drugs. For instance, amino acetate functionalized Schiff base organotin(IV) complexes have shown significant cytotoxicity against various human tumor cell lines, indicating the compound's potential in developing new anticancer therapies (Basu Baul et al., 2009).
Propiedades
IUPAC Name |
3-(aminomethyl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(8,4-2)5-7/h8H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAPYHPFMXHSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)pentan-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2570232.png)

![5-(4-ethylphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2570236.png)


